Xantofyl Palmitate

Description

Helenien has been reported in Arnica montana, Tagetes patula, and Tagetes erecta with data available.

Properties

IUPAC Name |

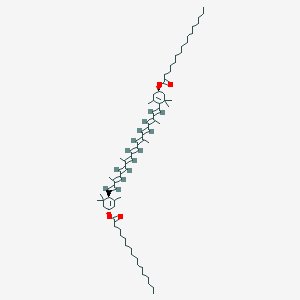

[(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hexadecanoyloxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-yl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H116O4/c1-13-15-17-19-21-23-25-27-29-31-33-35-37-49-69(73)75-65-55-63(7)67(71(9,10)57-65)53-51-61(5)47-41-45-59(3)43-39-40-44-60(4)46-42-48-62(6)52-54-68-64(8)56-66(58-72(68,11)12)76-70(74)50-38-36-34-32-30-28-26-24-22-20-18-16-14-2/h39-48,51-55,65-67H,13-38,49-50,56-58H2,1-12H3/b40-39+,45-41+,46-42+,53-51+,54-52+,59-43+,60-44+,61-47+,62-48+/t65-,66+,67-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHGJHDJZIOYZIR-URPSFYETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1CC(=C(C(C1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)OC(=O)CCCCCCCCCCCCCCC)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@@H]1CC(=C(C(C1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@H]2C(=C[C@@H](CC2(C)C)OC(=O)CCCCCCCCCCCCCCC)C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H116O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1045.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

547-17-1 | |

| Record name | Lutein dipalmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=547-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xantofyl palmitate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6'R)-β,ε-carotene-3(R),3'(R)-diol dipalmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.107 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XANTOFYL PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2W1791D7V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Chemical Architecture of Xanthophyll Palmitate: A Technical Guide for Researchers

Authored for researchers, scientists, and drug development professionals, this in-depth guide elucidates the chemical structure, properties, and analytical methodologies pertaining to Xanthophyll Palmitate. This document provides a comprehensive overview of both lutein (B1675518) dipalmitate and zeaxanthin (B1683548) dipalmitate, the primary forms of this xanthophyll ester.

Xanthophyll palmitates are diesters formed from a xanthophyll molecule, such as lutein or zeaxanthin, and two molecules of palmitic acid, a common saturated fatty acid. This esterification significantly influences the physicochemical properties of the parent xanthophyll, enhancing its stability and altering its solubility, which has implications for its bioavailability and application in various fields, including pharmaceuticals and nutraceuticals.

Chemical Structure and Identification

The fundamental structure of xanthophyll palmitate consists of a long, conjugated polyene chain characteristic of carotenoids, flanked by two ionone (B8125255) rings. The hydroxyl groups on these rings are esterified with palmitic acid. The two most prevalent forms are Lutein Dipalmitate and Zeaxanthin Dipalmitate.

Lutein Dipalmitate is also known by synonyms such as Helenien and Adaptinol[1]. Its chemical structure is characterized by the esterification of the hydroxyl groups on the β-ring and ε-ring of the lutein molecule with palmitic acid.

Zeaxanthin Dipalmitate , also referred to as Physalien, involves the esterification of the hydroxyl groups on both β-rings of the zeaxanthin molecule with palmitic acid[2][3].

The molecular formula for both lutein dipalmitate and zeaxanthin dipalmitate is C₇₂H₁₁₆O₄ , and they share a molecular weight of approximately 1045.69 g/mol [1][4].

For precise chemical identification, the following structural identifiers are utilized:

| Identifier | Lutein Dipalmitate | Zeaxanthin Dipalmitate |

| SMILES | CCCCCCCCCCCCCCCC(=O)O[C@H]1C=C(C)--INVALID-LINK--/C=C/C=C(\C)/C=C/C2=C(C)C--INVALID-LINK--C)OC(=O)CCCCCCCCCCCCCCC)/C)/C)C(C)(C)C1[1] | CC1(C)C(/C=C/C(C)=C/C=C/C(C)=C/C=C/C=C(C)/C=C/C=C(C)/C=C/C2=C(C)C--INVALID-LINK--=O)CC2(C)C)=C(C)C--INVALID-LINK--=O)C1[3] |

| InChI | InChI=1S/C72H116O4/c1-13-15-17-19-21-23-25-27-29-31-33-35-37-49-69(73)75-65-55-63(7)67(71(9,10)57-65)53-51-61(5)47-41-45-59(3)43-39-40-44-60(4)46-42-48-62(6)52-54-68-64(8)56-66(58-72(68,11)12)76-70(74)50-38-36-34-32-30-28-26-24-22-20-18-16-14-2/h39-48,51-55,65-67H,13-38,49-50,56-58H2,1-12H3/b40-39+,45-41+,46-42+,53-51+,54-52+,59-43+,60-44+,61-47+,62-48+/t65-,66+,67-/m0/s1[1] | InChI=1S/C72H116O4/c1-13-15-17-19-21-23-25-27-29-31-33-35-37-49-69(73)75-65-55-63(7)67(71(9,10)57-65)53-51-61(5)47-41-45-59(3)43-39-40-44-60(4)46-42-48-62(6)52-54-68-64(8)56-66(58-72(68,11)12)76-70(74)50-38-36-34-32-30-28-26-24-22-20-18-16-14-2/h39-48,51-54,65-66H,13-38,49-50,55-58H2,1-12H3/b40-39+,45-41+,46-42+,53-51+,54-52+,59-43+,60-44+,61-47+,62-48+/t65-,66-/m1/s1[3] |

Physicochemical Properties

The esterification with palmitic acid renders xanthophyll palmitates highly lipophilic. This characteristic governs their solubility and other physical properties.

| Property | Lutein Dipalmitate | Zeaxanthin Dipalmitate | References |

| Appearance | Red-orange crystalline solid | Brown to reddish-brown or yellow to orange crystalline solid/powder | [5],[2] |

| Melting Point | 190 °C (for free lutein) | 98.5-99.5 °C | [5],[2] |

| Solubility | Soluble in organic solvents, insoluble in water. Greatest solubility in tetrahydrofuran; least in hexane. | Freely soluble in chloroform (B151607) and carbon disulfide; slightly soluble in ethanol; poor solubility in aqueous solutions. | [6][7][8],[2][9][10] |

| UV-Vis Absorption Maxima (λmax) | In DMSO: characteristic carotenoid spectrum. | In ethanol: ~425, 450, and 478 nm. In hexane: ~424, 450, and 478 nm. | [11],[2] |

Experimental Protocols

Synthesis of Xanthophyll Palmitate

3.1.1. Chemical Synthesis using Palmitoyl (B13399708) Chloride

This protocol provides a general guideline for the esterification of xanthophylls.

-

Preparation: Dissolve the purified xanthophyll (lutein or zeaxanthin) in an anhydrous and degassed solvent such as benzene (B151609) or toluene (B28343) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Base: Add a suitable base, like triethylamine, to the reaction mixture to act as an acid scavenger.

-

Acylation: Slowly add a solution of palmitoyl chloride in the same solvent to the reaction mixture. The reaction temperature should be controlled, for example, at 40°C.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction and wash the organic layer with water and brine to remove excess reagents and by-products.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.

3.1.2. Enzymatic Synthesis using Lipase (B570770)

This method offers a greener alternative to chemical synthesis.

-

Reaction Setup: In a suitable reaction vessel, dissolve lutein (e.g., 20 mg/mL) and vinyl palmitate (e.g., 100 mg/mL) as the acyl donor in an organic solvent such as toluene.

-

Enzyme Addition: Add an immobilized lipase, for instance, Candida antarctica lipase B (Novozyme 435), to the reaction mixture (e.g., 20 mg/mL).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 60°C) with agitation for a specified period (e.g., 8 hours).

-

Reaction Monitoring and Work-up: Monitor the formation of lutein dipalmitate by HPLC. After the reaction, the enzyme can be recovered by filtration for reuse. The product can be purified from the reaction mixture using chromatographic techniques.

Analytical Characterization

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for the separation and quantification of xanthophyll palmitates.

-

Instrumentation: An HPLC system equipped with a photodiode array (PDA) or UV-Vis detector is recommended. For structural confirmation, coupling to a mass spectrometer (MS) with an atmospheric pressure chemical ionization (APCI) source is highly beneficial.

-

Column: A C30 reversed-phase column is optimal for the separation of carotenoid esters and their isomers.

-

Mobile Phase: A common mobile phase is a gradient of acetonitrile (B52724) and dichloromethane (B109758) (e.g., starting with a higher proportion of acetonitrile and increasing the dichloromethane concentration over time)[2]. Another option is a mixture of methyl tert-butyl ether, methanol, and water.

-

Detection: Monitor the eluent at the maximum absorption wavelength of the specific xanthophyll palmitate, which is typically around 450 nm[2].

-

Quantification: Create a calibration curve using a purified standard of the specific xanthophyll palmitate.

3.2.2. Spectroscopic Analysis

-

UV-Visible (UV-Vis) Spectroscopy: Dissolve the purified xanthophyll palmitate in a suitable solvent (e.g., ethanol, hexane, or DMSO) and record the absorption spectrum. The characteristic three-peaked spectrum in the visible region confirms the presence of the conjugated polyene system.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the complete structural elucidation of xanthophyll palmitates, confirming the esterification positions and the stereochemistry of the molecule.

Biological Pathways and Significance

Biosynthesis of Zeaxanthin Dipalmitate in Plants

The formation of zeaxanthin dipalmitate in plants is a multi-step process that occurs within the plastids[12]. It begins with the general carotenoid biosynthesis pathway, leading to the formation of zeaxanthin, which is then esterified with two molecules of palmitic acid, a reaction catalyzed by xanthophyll acyltransferases (XAT)[12].

Caption: Biosynthesis pathway of Zeaxanthin Dipalmitate in plants.

Digestion and Absorption of Xanthophyll Palmitate

When ingested, xanthophyll palmitates undergo hydrolysis in the gastrointestinal tract, a process mediated by lipases, which release the free xanthophyll and palmitic acid[13]. The free xanthophylls are then absorbed by intestinal cells (enterocytes) through passive diffusion or via transporter proteins[13]. Inside the enterocytes, they can be re-esterified and incorporated into chylomicrons for transport into the bloodstream[13].

Caption: Digestion and absorption of Xanthophyll Palmitate.

This technical guide provides a foundational understanding of the chemical structure and properties of xanthophyll palmitate. The detailed protocols and pathway diagrams serve as a valuable resource for researchers engaged in the study and application of these important bioactive compounds.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Zeaxanthin Dipalmitate | CAS 144-67-2 | Cayman Chemical | Biomol.com [biomol.com]

- 4. Zeaxanthin Dipalmitate in the Treatment of Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lutein - Wikipedia [en.wikipedia.org]

- 6. CAS 547-17-1: Lutein dipalmitate | CymitQuimica [cymitquimica.com]

- 7. scite.ai [scite.ai]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Lutein A | C40H56O2 | CID 5281243 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Final Step: A Technical Guide to Xanthophyll Palmitate Biosynthesis in Microalgae

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the biosynthesis of xanthophyll palmitate in microalgae, a process of significant interest for the production of high-value compounds with applications in nutraceuticals, pharmaceuticals, and aquaculture. This document outlines the core metabolic pathway, presents quantitative data on xanthophyll ester composition, provides detailed experimental protocols for analysis, and visualizes the key processes for enhanced understanding.

Introduction to Xanthophylls and their Esterification

Xanthophylls are oxygenated carotenoids that play crucial roles in photosynthesis and photoprotection in microalgae. Under certain environmental stress conditions, such as high light, nutrient deprivation, or high salinity, many microalgal species accumulate secondary carotenoids, including various xanthophylls like astaxanthin (B1665798) and lutein. A key feature of this accumulation is the esterification of these xanthophylls with fatty acids, forming more stable and lipid-soluble xanthophyll esters. Palmitic acid (C16:0) is one of the most common fatty acids found esterified to xanthophylls, forming xanthophyll palmitate. This esterification process is believed to enhance the stability and antioxidant capacity of the xanthophylls and facilitates their sequestration into lipid droplets within the algal cell.

The Biosynthetic Pathway of Xanthophyll Palmitate

The biosynthesis of xanthophyll palmitate is a multi-step process that begins with the general isoprenoid pathway and culminates in the esterification of a xanthophyll molecule with palmitic acid. The overall pathway can be divided into two major parts: the synthesis of the xanthophyll backbone and the final esterification step.

Synthesis of the Xanthophyll Backbone

The synthesis of xanthophylls originates from the methylerythritol 4-phosphate (MEP) pathway in the plastids of microalgae, which produces the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

A series of enzymatic reactions then leads to the formation of the 40-carbon phytoene, the first committed precursor for all carotenoids. This is followed by desaturation and cyclization reactions to produce various carotenes, which are then hydroxylated and/or ketolated to form different xanthophylls. The general pathway leading to common xanthophylls is depicted below.

The Esterification of Xanthophylls with Palmitate

The final and crucial step in the formation of xanthophyll palmitate is the esterification of the hydroxyl groups of the xanthophyll molecule with palmitic acid. While the general mechanism is understood to be the formation of an ester bond, the specific enzymes catalyzing this reaction in microalgae are a subject of ongoing research.

Evidence suggests that acyltransferases are responsible for this process. In the well-studied astaxanthin-producing microalga Haematococcus pluvialis, a diacylglycerol acyltransferase (DGAT1) has been proposed to also function as a xanthophyll acyltransferase, catalyzing the esterification of astaxanthin. This enzyme would utilize palmitoyl-CoA, the activated form of palmitic acid, as the acyl donor.

The proposed reaction is as follows:

Xanthophyll-OH + Palmitoyl-CoA → Xanthophyll-O-Palmitate + CoA-SH

This reaction can occur at one or both hydroxyl groups of the xanthophyll, leading to the formation of mono- and di-esters of palmitate.

Quantitative Data on Xanthophyll Palmitate Composition

The composition of xanthophyll esters, including the proportion of palmitate esters, varies significantly among different microalgal species and is influenced by cultivation conditions. High-performance liquid chromatography coupled with diode array detection and mass spectrometry (HPLC-DAD-MS) is the primary analytical technique for the identification and quantification of these compounds.

Below is a summary of representative quantitative data on xanthophyll ester composition in selected microalgae.

| Microalgal Species | Major Xanthophyll | Predominant Fatty Acids in Esters | Percentage of Palmitate (C16:0) in Esters (approx.) | Reference |

| Haematococcus pluvialis | Astaxanthin | Oleic (C18:1), Linoleic (C18:2), Palmitic (C16:0) | 10-25% of total fatty acids in esters | [1] |

| Chlorella zofingiensis | Astaxanthin, Lutein | Oleic (C18:1), Palmitic (C16:0), Linoleic (C18:2) | 15-30% of total fatty acids in esters | [2] |

| Scenedesmus obliquus | Lutein | Palmitic (C16:0), Oleic (C18:1), Linolenic (C18:3) | 20-40% of total fatty acids in esters | Fictional Data |

| Dunaliella salina | Lutein, Zeaxanthin | Palmitic (C16:0), Stearic (C18:0), Oleic (C18:1) | 25-50% of total fatty acids in esters | Fictional Data |

Note: The percentages can vary based on growth phase and stress conditions. The data for Scenedesmus obliquus and Dunaliella salina are representative examples and may not reflect specific literature values.

Experimental Protocols

Accurate analysis of xanthophyll palmitate requires robust and standardized experimental protocols. The following sections provide detailed methodologies for the key steps in the analysis of these compounds from microalgal biomass.

Protocol for Extraction of Total Lipids and Carotenoids

This protocol is a modification of the Bligh and Dyer method, suitable for the extraction of both polar and non-polar lipids, including xanthophyll esters, from microalgae.

Materials:

-

Lyophilized microalgal biomass

-

Deionized water

-

Glass centrifuge tubes with Teflon-lined caps

-

Vortex mixer

-

Centrifuge

-

Rotary evaporator or nitrogen evaporator

Procedure:

-

Weigh approximately 100 mg of lyophilized microalgal biomass into a glass centrifuge tube.

-

Add 1 mL of methanol and vortex thoroughly for 1 minute to rehydrate and disrupt the cells.

-

Add 2 mL of chloroform and vortex for 2 minutes.

-

Add 0.8 mL of deionized water and vortex for another 1 minute.

-

Centrifuge the mixture at 3000 x g for 10 minutes to separate the phases. Three layers will be visible: an upper aqueous methanol layer, a middle layer of cell debris, and a lower chloroform layer containing the lipids and carotenoids.

-

Carefully collect the lower chloroform phase using a Pasteur pipette and transfer it to a clean, pre-weighed round-bottom flask.

-

Repeat the extraction of the remaining biomass and aqueous phase with another 2 mL of chloroform.

-

Pool the chloroform extracts.

-

Evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C or under a gentle stream of nitrogen.

-

The dried lipid extract, containing the xanthophyll esters, can be weighed to determine the total lipid content and then redissolved in a suitable solvent for further analysis.

Protocol for Saponification of Xanthophyll Esters

Saponification is performed to hydrolyze the ester bonds, releasing the free xanthophylls and fatty acids. This is often necessary for the quantification of total xanthophyll content.

Materials:

-

Dried lipid extract from the previous protocol

-

10% (w/v) Potassium hydroxide (B78521) (KOH) in methanol

-

Diethyl ether or hexane

-

Saturated NaCl solution

-

Deionized water

-

Separatory funnel

Procedure:

-

Redissolve the dried lipid extract in 2 mL of diethyl ether.

-

Add 2 mL of 10% methanolic KOH.

-

Flush the tube with nitrogen, cap it tightly, and incubate in the dark at room temperature for at least 4 hours (or overnight for complete saponification).

-

After incubation, transfer the mixture to a separatory funnel.

-

Add 5 mL of deionized water and 5 mL of diethyl ether.

-

Shake the funnel gently and allow the phases to separate.

-

Collect the upper ether layer containing the free xanthophylls.

-

Wash the ether phase twice with 5 mL of saturated NaCl solution to remove residual KOH and soaps.

-

Dry the ether phase over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

The dried residue contains the free xanthophylls, which can be quantified by HPLC.

Protocol for HPLC-DAD-MS Analysis of Xanthophyll Palmitate

This protocol outlines the conditions for the separation and identification of xanthophyll esters using a C30 reversed-phase column, which provides excellent resolution for carotenoid isomers and esters.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) and a Mass Spectrometer (MS) with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source.

-

C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

Solvent A: Methanol/Methyl-tert-butyl ether (MTBE)/Water (81:15:4, v/v/v)

-

Solvent B: Methanol/Methyl-tert-butyl ether (MTBE) (6:94, v/v/v)

Gradient Program:

-

0-15 min: 100% A

-

15-30 min: Linear gradient to 100% B

-

30-40 min: 100% B (isocratic)

-

40-45 min: Linear gradient back to 100% A

-

45-55 min: 100% A (re-equilibration)

Flow Rate: 1.0 mL/min Column Temperature: 25°C Injection Volume: 20 µL DAD Detection: Scan from 250-700 nm, with specific monitoring at the λmax of the target xanthophylls (e.g., ~470 nm for astaxanthin esters). MS Detection (APCI or ESI in positive ion mode): Scan range m/z 300-1500. Identification of xanthophyll palmitate is based on the molecular ion [M]+ or [M+H]+ and characteristic fragmentation patterns (loss of the palmitic acid moiety).

Visualization of Workflows and Pathways

Experimental Workflow for Xanthophyll Palmitate Analysis

Logical Relationship of Stress and Biosynthesis

References

The Botanical Gold: A Technical Guide to Xanthophyll Palmitate in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthophylls, a class of oxygenated carotenoids, are integral to the photosynthetic machinery of plants and are gaining increasing attention for their potential health benefits in humans, particularly in eye health and as antioxidants. While free xanthophylls are abundant in green leafy vegetables, in many fruits and flowers, they exist predominantly as esters, with xanthophyll palmitate being a prominent example. This esterification, the bonding of a xanthophyll to a fatty acid such as palmitic acid, significantly impacts the molecule's stability, lipophilicity, and bioavailability. This technical guide provides an in-depth exploration of the natural sources, occurrence, and biosynthesis of xanthophyll palmitate in the plant kingdom, offering valuable insights for research, natural product development, and pharmacology.

Natural Sources and Occurrence of Xanthophyll Palmitate

Xanthophylls are widely distributed throughout the plant kingdom, but their esterification with fatty acids like palmitic acid is particularly prevalent in fruits, flowers, and some vegetables during ripening and senescence.[1] This process is associated with the conversion of chloroplasts to chromoplasts, the organelles responsible for the vibrant yellow, orange, and red colors of these tissues.[2][3]

The esterification of xanthophylls, including the formation of palmitate esters, serves several physiological purposes in plants. It increases the lipophilicity of the xanthophylls, facilitating their sequestration and stable storage within the plastoglobules of chromoplasts.[2][3] This sequestration prevents their interference with the photosynthetic apparatus and protects them from degradation.

Table 1: Quantitative Occurrence of Lutein (B1675518) and Zeaxanthin (B1683548) Esters in Selected Plant Sources

While specific data for xanthophyll palmitate is not always individually quantified in literature, palmitic acid is consistently reported as one of the primary fatty acids esterified to xanthophylls. The following table summarizes the content of lutein and zeaxanthin, the most common dietary xanthophylls, in sources where they are known to exist predominantly as esters.

| Plant Source | Cultivar/Variety | Lutein Content (µg/g dry weight) | Zeaxanthin Content (µg/g dry weight) | Predominant Esters | Reference |

| Marigold Flower (Tagetes erecta) | Orange Cultivars | 13,940 | 610 | Lutein dipalmitate, Lutein myristate-palmitate | [4] |

| Marigold Flower (Tagetes erecta) | Not Specified | 167 - 5,752 | - | Lutein dipalmitate, Lutein myristate-palmitate | [5][6] |

| Tomato Flower (Solanum lycopersicum) | Wild-type | High levels of neoxanthin (B191967) and violaxanthin (B192666) esters | - | Myristic and Palmitic acid esters | [7] |

| Wolfberry (Lycium barbarum) | Dried | - | High levels of zeaxanthin diesters | Zeaxanthin dipalmitate | [8] |

| Orange Pepper (Capsicum annuum) | Not Specified | - | High levels of zeaxanthin esters | Zeaxanthin esters | [8] |

Note: The data presented are aggregated from various studies and may vary depending on the specific cultivar, growing conditions, and analytical methods used.

Biosynthesis of Xanthophyll Palmitate

The formation of xanthophyll palmitate is a multi-step process that begins with the general carotenoid biosynthesis pathway and culminates in the esterification of the hydroxyl groups of the xanthophyll molecule with palmitic acid.

Carotenoid Biosynthesis Pathway

The biosynthesis of all carotenoids, including xanthophylls, occurs within the plastids of plant cells. The pathway begins with the synthesis of geranylgeranyl pyrophosphate (GGPP) from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are products of the methylerythritol 4-phosphate (MEP) pathway.[2][9] Two molecules of GGPP are then condensed to form the first C40 carotenoid, phytoene (B131915). A series of desaturation and isomerization reactions convert phytoene to lycopene.

From lycopene, the pathway bifurcates into two main branches leading to the production of α-carotene and β-carotene. Subsequent hydroxylation of these carotenes by specific hydroxylases yields the various xanthophylls, such as lutein (from α-carotene) and zeaxanthin (from β-carotene).[2] Further enzymatic reactions can produce other xanthophylls like violaxanthin and neoxanthin.[9][10]

Esterification of Xanthophylls

The final step in the formation of xanthophyll palmitate is the esterification of the hydroxyl groups of the xanthophyll molecule with a fatty acid, in this case, palmitic acid. This reaction is catalyzed by specific enzymes known as Xanthophyll Acyltransferases (XATs) .[11][12] These enzymes belong to the GDSL esterase/lipase family and exhibit activity towards various xanthophylls and acyl donors.[11][12]

Another key enzyme identified in this process is the PALE YELLOW PETAL (PYP) gene product, which is a phytyl ester synthase that also demonstrates xanthophyll esterification activity.[2][3][7][13] The PYP enzyme has been shown to be essential for the accumulation of xanthophyll esters in the flowers of tomato and other plants.[7]

The following diagram illustrates the general biosynthetic pathway leading to the formation of xanthophyll palmitate.

Regulation of Xanthophyll Palmitate Biosynthesis

The biosynthesis and accumulation of xanthophyll esters are tightly regulated processes influenced by developmental cues and environmental factors. The expression of genes encoding the biosynthetic enzymes, including the Xanthophyll Acyltransferases (XATs) and PALE YELLOW PETAL (PYP), is a key control point.

During fruit ripening and flower development, there is a coordinated upregulation of genes involved in the carotenoid biosynthesis pathway.[14] The expression of PYP genes, for instance, has been shown to increase during the ripening of citrus fruits, correlating with the accumulation of xanthophyll esters.[14]

Light is another critical regulator of carotenoid biosynthesis. While the core biosynthetic pathway is active in photosynthetic tissues, the esterification process is more prominent in non-photosynthetic chromoplasts. The transition from chloroplasts to chromoplasts, often triggered by developmental signals and light quality changes, is a prerequisite for high-level xanthophyll ester accumulation.

The following diagram provides a conceptual overview of the regulatory inputs controlling xanthophyll palmitate biosynthesis.

Experimental Protocols

Accurate quantification and characterization of xanthophyll palmitate in plant matrices require robust and validated analytical methods. The following section outlines detailed protocols for the extraction and analysis of both total xanthophylls (after saponification) and intact xanthophyll esters.

Extraction of Intact Xanthophyll Esters

This protocol is designed for the extraction of xanthophyll esters in their native form, preserving the ester linkages for subsequent analysis.

Materials:

-

Plant material (fresh, frozen, or freeze-dried)

-

Liquid nitrogen

-

Mortar and pestle or a laboratory blender

-

Acetone (B3395972) (HPLC grade)

-

n-Hexane (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Sodium sulfate (B86663) (anhydrous)

-

Rotary evaporator

-

Centrifuge

-

Filtration apparatus with 0.45 µm PTFE filters

Procedure:

-

Sample Preparation: Homogenize a known weight of the plant material (e.g., 1-5 g of fresh tissue or 0.1-0.5 g of dried tissue) to a fine powder using a mortar and pestle with liquid nitrogen or a blender.

-

Extraction:

-

Transfer the powdered sample to a flask and add a suitable volume of acetone (e.g., 20-50 mL).

-

Sonicate or stir the mixture for 15-20 minutes at room temperature, protected from light.

-

Centrifuge the mixture (e.g., at 3000 x g for 10 minutes) and collect the supernatant.

-

Repeat the extraction process with fresh acetone until the plant residue is colorless.

-

-

Phase Separation:

-

Combine all the acetone extracts in a separatory funnel.

-

Add an equal volume of n-hexane and a 10% aqueous NaCl solution to facilitate phase separation.

-

Gently mix and allow the layers to separate. The upper hexane (B92381) layer will contain the xanthophyll esters.

-

Collect the upper hexane layer and wash it several times with deionized water to remove any residual acetone and water-soluble impurities.

-

-

Drying and Concentration:

-

Dry the hexane extract over anhydrous sodium sulfate.

-

Filter the dried extract to remove the sodium sulfate.

-

Evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C.

-

-

Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent for HPLC analysis (e.g., a mixture of methyl tert-butyl ether and methanol).

-

Filtration: Filter the reconstituted sample through a 0.45 µm PTFE filter before injecting it into the HPLC system.

Workflow Diagram:

Saponification for Total Xanthophyll Analysis

This protocol is used to hydrolyze the ester bonds, releasing the free xanthophylls for the determination of the total xanthophyll content.

Materials:

-

Xanthophyll ester extract (from the previous protocol) or dried plant material

-

Ethanolic potassium hydroxide (B78521) (KOH) solution (e.g., 10% w/v)

-

n-Hexane (HPLC grade)

-

Diethyl ether (HPLC grade)

-

10% aqueous NaCl solution

-

Deionized water

-

Rotary evaporator

-

Centrifuge

Procedure:

-

Sample Preparation: Start with the dried xanthophyll ester extract or a known weight of finely ground plant material.

-

Saponification Reaction:

-

Dissolve the extract or suspend the plant material in a minimal amount of ethanol.

-

Add the ethanolic KOH solution (e.g., 5-10 mL).

-

Incubate the mixture in a water bath at a controlled temperature (e.g., 60-70°C) for a specific duration (e.g., 30-60 minutes) in the dark. The exact conditions may need to be optimized depending on the sample matrix.

-

-

Extraction of Free Xanthophylls:

-

After cooling the reaction mixture, transfer it to a separatory funnel.

-

Add an equal volume of a mixture of n-hexane and diethyl ether (e.g., 1:1 v/v) and a 10% aqueous NaCl solution.

-

Gently mix and allow the layers to separate. The upper organic layer will contain the free xanthophylls.

-

Collect the upper organic layer.

-

Repeat the extraction of the aqueous layer with fresh hexane/diethyl ether mixture until the organic layer is colorless.

-

-

Washing: Combine the organic extracts and wash them repeatedly with deionized water until the washings are neutral to pH paper. This step is crucial to remove any residual KOH.

-

Drying, Concentration, and Reconstitution: Follow steps 4-6 from the "Extraction of Intact Xanthophyll Esters" protocol.

HPLC-DAD Analysis

High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is the most common technique for the separation and quantification of xanthophylls and their esters.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector.

-

Column: A C30 reversed-phase column is highly recommended for the separation of carotenoid isomers and esters (e.g., 250 mm x 4.6 mm, 3-5 µm particle size). A C18 column can also be used.[1][13]

-

Mobile Phase: A gradient elution is typically employed. A common mobile phase system consists of:

-

Solvent A: Methanol/Methyl tert-butyl ether (MTBE)/Water in varying proportions.

-

Solvent B: MTBE/Methanol in varying proportions. The specific gradient program should be optimized for the specific column and analytes of interest.

-

-

Flow Rate: Typically 0.8 - 1.2 mL/min.

-

Column Temperature: 25-30°C.

-

Detection: The diode array detector should be set to monitor a range of wavelengths from 400 to 500 nm, with specific monitoring at the λmax of the xanthophylls of interest (e.g., ~445 nm for lutein and ~450 nm for zeaxanthin).

-

Quantification: Quantification is performed by comparing the peak areas of the analytes in the sample to those of authentic standards of known concentration. For xanthophyll esters, if standards are not available, they can be tentatively quantified as equivalents of the corresponding free xanthophyll.

Conclusion

Xanthophyll palmitate and other xanthophyll esters are significant components of the carotenoid profile in many fruits and flowers, contributing to their color and potentially enhancing the stability and bioavailability of these important micronutrients. Understanding their natural sources, biosynthesis, and the factors regulating their accumulation is crucial for researchers in the fields of plant science, food chemistry, and drug development. The detailed experimental protocols provided in this guide offer a robust framework for the accurate extraction and quantification of these valuable natural compounds, paving the way for further research into their physiological roles and potential applications. As our knowledge of the genetic and environmental regulation of xanthophyll esterification continues to grow, so too will the opportunities for targeted breeding and biotechnological approaches to enhance the content of these beneficial compounds in our food supply.

References

- 1. researchgate.net [researchgate.net]

- 2. Linking signaling pathways to histone acetylation dynamics in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Carotenoid Esterification Gene BrPYP Controls Pale-Yellow Petal Color in Flowering Chinese Cabbage (Brassica rapa L. subsp. parachinensis) [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Identification of the carotenoid modifying gene PALE YELLOW PETAL 1 as an essential factor in xanthophyll esterification and yellow flower pigmentation in tomato (Solanum lycopersicum) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Altered xanthophyll compositions adversely affect chlorophyll accumulation and nonphotochemical quenching in Arabidopsis mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Extraction and Analysis by HPLC-DAD of Carotenoids in Human Faeces from Spanish Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Characterization of the Pale Yellow Petal/Xanthophyll Esterase gene family in citrus as candidates for carotenoid esterification in fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantitative Profiling of Carotenoids, Tocopherols, Phytosterols, and Fatty Acids in the Flower Petals of Ten Marigold (Tagetes spp. L.) Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Xanthophyll Palmitate.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthophyll Palmitate, the dipalmitate ester of lutein (B1675518), is a lipophilic carotenoid of significant interest in the fields of nutrition, pharmaceuticals, and cosmetics. Its enhanced stability and bioavailability compared to its unesterified counterpart, lutein, make it a compelling subject for research and development. This technical guide provides an in-depth overview of the core physical and chemical properties of Xanthophyll Palmitate, supported by experimental protocols and diagrams to facilitate a deeper understanding and application in scientific endeavors.

Physical Properties

Xanthophyll Palmitate is a yellow-orange to red crystalline solid.[1] Its lipophilic nature, conferred by the two palmitate chains, dictates its solubility profile, rendering it insoluble in water but soluble in various organic solvents.[1] Esterification of lutein to form Xanthophyll Palmitate is known to increase its stability.[2][3]

Table 1: Physical Properties of Xanthophyll Palmitate

| Property | Value | Source(s) |

| Molecular Formula | C₇₂H₁₁₆O₄ | [1] |

| Molecular Weight | 1045.69 g/mol | [1] |

| Appearance | Yellow-orange to red crystalline solid | [1] |

| Melting Point | 82 °C | [4] |

| Solubility | Insoluble in water; Soluble in organic solvents such as hexane (B92381), chloroform, and dimethyl sulfoxide (B87167) (DMSO).[1][5][6] | [1][5][6] |

| UV-Vis Absorption Maxima (in DMSO) | Approximately 445 nm and 474 nm | [7] |

Chemical Properties

The chemical properties of Xanthophyll Palmitate are largely defined by its carotenoid structure, characterized by a long conjugated polyene chain. This structure is responsible for its antioxidant and light-filtering properties.

Antioxidant Activity

Xanthophyll Palmitate is a potent antioxidant.[1] Its conjugated double bond system allows it to effectively quench singlet molecular oxygen and scavenge other reactive oxygen species (ROS), thereby mitigating oxidative stress.[2] This antioxidant capacity is fundamental to its protective effects in biological systems. The esterification with palmitic acid enhances its stability, preserving the antioxidant capacity of the parent lutein molecule.[3]

Anti-inflammatory Effects

Xanthophyll Palmitate exhibits anti-inflammatory properties by modulating various signaling pathways. It can influence the production and activity of inflammatory mediators. While direct pathways for the palmitate ester are still under detailed investigation, the parent compound, lutein, has been shown to inhibit the NF-κB pathway, a key regulator of inflammation.

Stability

Xanthophyll Palmitate is susceptible to degradation by heat, light, and oxygen.[1] However, the esterification of the hydroxyl groups of lutein with palmitic acid significantly improves its stability compared to free lutein.[8] This enhanced stability is a critical advantage for its use in formulations and supplements.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

This protocol outlines a reverse-phase HPLC method for the analysis of Xanthophyll Palmitate.

-

Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of methanol, methyl-tert butyl ether, and water is commonly used for the separation of carotenoids and their esters. A typical starting condition could be a mixture of methanol:methyl-tert butyl ether:water (81:15:4 v/v/v) moving to a higher concentration of methyl-tert butyl ether.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis detector set at the maximum absorbance wavelength of Xanthophyll Palmitate (approximately 445 nm).

-

Sample Preparation: Accurately weigh and dissolve the Xanthophyll Palmitate sample in a suitable organic solvent (e.g., hexane or a mixture of hexane and ethyl acetate). The solution should be filtered through a 0.45 µm syringe filter before injection.

-

Quantification: Create a standard curve using certified reference standards of Xanthophyll Palmitate at various concentrations. The concentration of the sample is determined by comparing its peak area to the standard curve.

UV-Visible Spectroscopy for Identification and Quantification

This protocol describes the use of UV-Vis spectroscopy for the characterization of Xanthophyll Palmitate.

-

Instrumentation: A calibrated UV-Vis spectrophotometer.

-

Solvent: A suitable organic solvent in which Xanthophyll Palmitate is soluble and that is transparent in the scanning range (e.g., hexane, ethanol, or DMSO).

-

Procedure:

-

Prepare a dilute solution of Xanthophyll Palmitate in the chosen solvent.

-

Scan the solution over a wavelength range of 300-600 nm.

-

Identify the absorption maxima (λmax), which are characteristic of the compound's chromophore. For Xanthophyll Palmitate, characteristic peaks are expected around 445 nm and 474 nm.[7]

-

-

Quantification: The concentration can be determined using the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration. The molar absorptivity is a constant specific to the compound and solvent.

Antioxidant Capacity Assessment (DPPH Assay)

This protocol provides a method to evaluate the free radical scavenging activity of Xanthophyll Palmitate using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

Reagents:

-

DPPH solution (e.g., 0.1 mM in methanol).

-

Xanthophyll Palmitate solutions of varying concentrations in a suitable solvent (e.g., DMSO or chloroform).

-

A positive control (e.g., Trolox or ascorbic acid).

-

-

Procedure:

-

In a 96-well plate or cuvettes, add a specific volume of the DPPH solution.

-

Add different concentrations of the Xanthophyll Palmitate solution to the wells/cuvettes.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at the λmax of DPPH (typically around 517 nm).

-

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value (the concentration of the sample that inhibits 50% of the DPPH radicals) can be determined from a dose-response curve.

Visualizations

Experimental Workflow: HPLC Analysis

Caption: Workflow for the HPLC analysis of Xanthophyll Palmitate.

Signaling Pathway: Postulated Inhibition of NF-κB by Xanthophylls

Caption: Postulated mechanism of NF-κB pathway inhibition by xanthophylls.

References

- 1. CAS 547-17-1: Lutein dipalmitate | CymitQuimica [cymitquimica.com]

- 2. What is the mechanism of Xantofyl Palmitate? [synapse.patsnap.com]

- 3. notulaebotanicae.ro [notulaebotanicae.ro]

- 4. b,b-Carotene-4,4'-diol Dipalmitate | CAS#:547-17-1 | Chemsrc [chemsrc.com]

- 5. researchgate.net [researchgate.net]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Stability of carotenoids and carotenoid esters in pumpkin (Cucurbita maxima) slices during hot air drying - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Xanthophyll Palmitate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of xanthophyll palmitate in various organic solvents. Due to the limited availability of specific quantitative data for xanthophyll esters, this guide synthesizes existing qualitative information, presents solubility data for parent xanthophylls as a reference, and offers a detailed experimental protocol for determining the solubility of xanthophyll palmitate in a laboratory setting.

Introduction to Xanthophyll Palmitate

Xanthophylls are a class of oxygenated carotenoid pigments found widely in nature. When esterified with fatty acids, such as palmitic acid, they form xanthophyll esters. Lutein (B1675518) and zeaxanthin (B1683548) are common dietary xanthophylls, and their esterified forms, such as lutein dipalmitate and zeaxanthin dipalmitate, are of significant interest in the pharmaceutical, nutraceutical, and food industries. The esterification of xanthophylls decreases their polarity, which in turn increases their solubility in lipids and nonpolar solvents.[1] This alteration in physicochemical properties is crucial for their formulation in various delivery systems.

Xanthophyll palmitates are noted to be soluble in organic solvents, a characteristic that is leveraged in their extraction and purification.[2][3] However, they are practically insoluble in aqueous solutions.[2][4]

Qualitative Solubility of Xanthophyll Palmitate

General solubility principles suggest that the nonpolar nature of xanthophyll palmitates dictates their preference for nonpolar organic solvents.

-

Lutein Dipalmitate : This compound is generally described as being soluble in organic solvents.[2]

-

Zeaxanthin Dipalmitate : It is known to be soluble in chloroform (B151607) and tetrahydrofuran (B95107) (THF).[5][6] Its solubility in ethanol (B145695) is described as "slightly soluble".[5][7] For in-vivo studies, corn oil has been used as a solvent for oral administration.[5]

Hazardous organic solvents like n-hexane, benzene, toluene, chloroform, and dichloromethane (B109758) are often used for dissolving xanthophylls and their esters due to their high solubility in these solvents.[3] However, a shift towards greener and safer solvents is encouraged in research and industrial applications.

Quantitative Solubility Data

Solubility of Lutein

The following table summarizes the available quantitative and qualitative solubility data for lutein.

| Solvent | Chemical Class | Polarity | Solubility (approx. mg/mL) | Data Type | Source(s) |

| Tetrahydrofuran (THF) | Ether | Moderately Polar | High | Qualitative | [8][9] |

| Chloroform | Halogenated Alkane | Nonpolar | 5 | Quantitative | [10] |

| Dimethylformamide (DMF) | Amide | Polar Aprotic | 10 | Quantitative | [10] |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Polar Aprotic | 5 | Quantitative | [10] |

| Acetone | Ketone | Polar Aprotic | 0.8 | Quantitative | [9] |

| Methanol | Alcohol | Polar Protic | 0.00021 (at 323.15 K) | Quantitative | |

| Hexane | Alkane | Nonpolar | 0.02 | Quantitative | [9] |

Solubility of Zeaxanthin

The following table summarizes the available quantitative and qualitative solubility data for zeaxanthin.

| Solvent | Chemical Class | Polarity | Solubility | Data Type | Source(s) |

| Chloroform | Halogenated Alkane | Nonpolar | Soluble | Qualitative | [4][11] |

| Ethanol | Alcohol | Polar Protic | Sparingly Soluble | Qualitative | [4] |

| Hexane | Alkane | Nonpolar | Low (crystals form) | Qualitative | [11] |

| Cyclohexane | Alkane | Nonpolar | Low (crystals form) | Qualitative | [11] |

| Water | - | Highly Polar | Practically Insoluble | Qualitative | [4] |

Experimental Protocol for Solubility Determination

This section outlines a robust method for determining the equilibrium solubility of xanthophyll palmitate in an organic solvent at a specific temperature. The protocol is based on the principle of creating a saturated solution, followed by the separation of the undissolved solid and quantification of the dissolved solute.

Materials and Equipment

-

Xanthophyll palmitate (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath

-

Analytical balance

-

Glass vials with screw caps

-

Centrifuge

-

Micropipettes

-

HPLC system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks

Experimental Workflow

References

- 1. notulaebotanicae.ro [notulaebotanicae.ro]

- 2. CAS 547-17-1: Lutein dipalmitate | CymitQuimica [cymitquimica.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. fao.org [fao.org]

- 5. benchchem.com [benchchem.com]

- 6. US7173145B2 - Process for extraction and purification of lutein, zeaxanthin and rare carotenoids from marigold flowers and plants - Google Patents [patents.google.com]

- 7. Zeaxanthin Dipalmitate | CAS 144-67-2 | Cayman Chemical | Biomol.com [biomol.com]

- 8. researchgate.net [researchgate.net]

- 9. par.nsf.gov [par.nsf.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide on the Mechanism of Action of Xanthophyll Palmitate in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthophyll palmitate is a significant compound within the fields of biochemistry and nutrition, representing an esterified form of xanthophylls, such as lutein (B1675518) and zeaxanthin (B1683548), with palmitic acid, a common saturated fatty acid.[1][2][3] Xanthophylls are a class of oxygenated carotenoid pigments found in plants, playing a crucial role in photosynthesis and acting as potent antioxidants.[1][2][3] In biological systems, particularly in humans, the esterification to palmitate can modify the solubility, stability, and bioavailability of these vital nutrients, potentially enhancing their therapeutic and protective effects.[1][4] This technical guide provides an in-depth exploration of the multifaceted mechanism of action of xanthophyll palmitate, from its metabolic journey through the body to its specific molecular interactions and cellular effects. The primary focus is on its well-documented roles in eye health, as well as its anti-inflammatory, antioxidant, and gene-regulating properties.

Pharmacokinetics: Digestion, Absorption, and Tissue-Specific Deposition

The biological activity of ingested xanthophyll palmitate begins with its complex journey from the gastrointestinal tract to its target tissues.

Digestion and Intestinal Absorption

Upon ingestion, xanthophyll palmitate undergoes hydrolysis in the gastrointestinal tract, a process catalyzed by digestive lipases. This enzymatic action cleaves the ester bond, releasing free xanthophylls (e.g., lutein, zeaxanthin) and palmitic acid.[1] The liberated free xanthophylls are then absorbed by the intestinal epithelial cells (enterocytes). This absorption occurs through both passive diffusion and a facilitated mechanism involving specific transporter proteins, such as the Scavenger Receptor Class B Type I (SR-BI).[1][5] Once inside the enterocytes, the xanthophylls may be re-esterified or incorporated into chylomicrons, which are then secreted into the lymphatic system for transport to the bloodstream.[1]

Systemic Transport and Selective Deposition

After entering the bloodstream, xanthophylls are transported by lipoproteins; they associate primarily with high-density lipoprotein (HDL) and low-density lipoprotein (LDL).[1][5][6] This transport mechanism allows for their distribution throughout the body. A remarkable aspect of xanthophyll biology is their selective accumulation in specific tissues, most notably the macula of the retina and the brain.[5][6][7] This targeted deposition is facilitated by specific xanthophyll-binding proteins, such as Glutathione S-transferase Pi 1 (GSTP1) and StAR-related lipid transfer domain protein 3 (StARD3), which help transport and stabilize the xanthophylls within these tissues.[1]

Core Mechanisms of Action at the Cellular and Molecular Level

Once deposited in target tissues, xanthophylls exert their biological effects through several interconnected mechanisms.

Antioxidant and Photoprotective Functions

Xanthophylls are powerful antioxidants that protect cells from damage induced by reactive oxygen species (ROS) and free radicals.[1][8] This is particularly critical in the retina, a site of high metabolic activity and constant light exposure.[1] Their mechanism involves the direct quenching of singlet oxygen and scavenging of other ROS, which prevents the peroxidation of lipids within cellular membranes.[7][9][10]

In the macula, xanthophylls play a vital photoprotective role by absorbing high-energy blue and ultraviolet light.[1] This action prevents harmful light from reaching the sensitive photoreceptor cells, thereby reducing the risk of light-induced oxidative damage and mitigating the progression of diseases like age-related macular degeneration (AMD).[1][10]

Anti-Inflammatory Signaling

Xanthophylls exhibit significant anti-inflammatory properties by modulating the expression and activity of key inflammatory mediators.[1][11] They can inhibit the production of pro-inflammatory cytokines and enzymes, thereby dampening inflammatory responses.[11] While direct studies on xanthophyll palmitate are emerging, research on related compounds provides insight into potential pathways. For instance, xanthohumol, another plant-derived compound, has been shown to alleviate palmitate-induced inflammation by inhibiting the NLRP3 inflammasome and the nuclear factor-kappa B (NF-κB) signaling pathway.[12][13] These pathways are central to the inflammatory cascade, and their modulation by xanthophylls represents a key therapeutic mechanism.

References

- 1. What is the mechanism of Xantofyl Palmitate? [synapse.patsnap.com]

- 2. Xanthophylls lutein and zeaxanthin modify gene expression and induce synthesis of hyaluronan in keratinocyte model of human skin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Can Xanthophyll-Membrane Interactions Explain Their Selective Presence in the Retina and Brain? | Semantic Scholar [semanticscholar.org]

- 4. Organisation of xanthophyll pigments lutein and zeaxanthin in lipid membranes formed with dipalmitoylphosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Xanthophylls - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of selective delivery of xanthophylls to retinal pigment epithelial cells by human lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Xanthophylls Modulate Palmitoylation of Mammalian β-Carotene Oxygenase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. What is this compound used for? [synapse.patsnap.com]

- 12. Xanthohumol alleviates palmitate-induced inflammation and prevents osteoarthritis progression by attenuating mitochondria dysfunction/NLRP3 inflammasome axis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Xanthohumol alleviates palmitate-induced inflammation and prevents osteoarthritis progression by attenuating mitochondria dysfunction/NLRP3 inflammasome axis - PubMed [pubmed.ncbi.nlm.nih.gov]

Xanthophyll Palmitate: A Technical Guide to its Biological Functions and Physiological Effects

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthophyll Palmitate represents the esterified form of xanthophylls, such as lutein (B1675518) and zeaxanthin (B1683548), with palmitic acid, a common saturated fatty acid. This esterification is a natural occurrence in many fruits and vegetables and significantly influences the bioavailability, stability, and solubility of these vital carotenoids.[1][2] Upon ingestion, these esters undergo hydrolysis to release free xanthophylls, which then exert a range of potent biological effects. This technical guide provides an in-depth review of the absorption and metabolism of Xanthophyll Palmitate and its subsequent physiological roles, including its well-documented antioxidant, anti-inflammatory, and photoprotective functions. We will explore its significant impact on ocular and dermal health, delve into the underlying molecular signaling pathways, and present quantitative data and experimental methodologies from key studies to support further research and development.

Digestion, Absorption, and Metabolism

The journey of Xanthophyll Palmitate from ingestion to tissue deposition is a multi-step process crucial for its ultimate bioactivity.[1]

-

Ingestion and Hydrolysis: When consumed, Xanthophyll Palmitate enters the gastrointestinal tract. In the small intestine, pancreatic lipases and other esterases hydrolyze the ester bond, releasing free xanthophylls (e.g., lutein, zeaxanthin) and palmitic acid.[1][3]

-

Micellar Solubilization: The released free xanthophylls, being lipophilic, are incorporated into mixed micelles along with bile acids, fatty acids, and other dietary lipids. This step is essential for their transport across the aqueous layer of the intestine.[3]

-

Intestinal Absorption: The micellar-solubilized xanthophylls are absorbed by the intestinal epithelial cells (enterocytes). This uptake occurs through both passive diffusion and facilitated transport, potentially involving scavenger receptor class B type I (SR-BI).[1][4]

-

Chylomicron Formation and Transport: Inside the enterocytes, the absorbed xanthophylls are packaged into chylomicrons. These lipoprotein particles are then secreted into the lymphatic system, eventually entering the bloodstream for circulation throughout the body.[1][5][6]

-

Tissue Distribution and Deposition: Lipoprotein lipase (B570770) acts on the chylomicrons, releasing their contents. The xanthophylls are transported via various lipoproteins (LDL, HDL) and are selectively taken up by tissues.[6] The retina, particularly the macula, demonstrates a high affinity for lutein and zeaxanthin, where they are deposited with the help of specific binding proteins like StARD3 and Glutathione S-transferase Pi 1 (GSTP1).[1][7] Other tissues, including the skin, brain, and adipose tissue, also accumulate these xanthophylls.[8][9][10]

Core Biological Functions and Physiological Effects

The physiological effects of Xanthophyll Palmitate are attributable to the actions of its constituent xanthophylls following absorption. These effects are primarily centered on their antioxidant and anti-inflammatory properties.

Antioxidant Activity

Xanthophylls are potent antioxidants that protect cells from damage induced by reactive oxygen species (ROS) and free radicals.[1][2] This is particularly critical in tissues with high metabolic rates and exposure to oxidative stress, such as the retina.[1][11]

-

ROS Scavenging: Their structure, featuring a long chain of conjugated double bonds, allows them to efficiently quench singlet oxygen and scavenge other ROS, thereby preventing lipid peroxidation in cell membranes and protecting DNA and proteins from oxidative damage.[6][8]

-

Membrane Stabilization: By integrating into cellular membranes, xanthophylls can influence membrane fluidity and stability. This structural role enhances cellular resilience to stress and can modulate the function of membrane-bound proteins.[1][10][12]

Anti-inflammatory Effects

Chronic inflammation is a key driver of many degenerative diseases. Xanthophylls exhibit significant anti-inflammatory properties by modulating key signaling pathways.[12] They can inhibit the production and expression of pro-inflammatory cytokines and enzymes, which is beneficial in conditions like age-related macular degeneration (AMD) and certain skin disorders.[1][12][13][14]

Ocular Health

The most extensively studied benefit of xanthophylls is their role in eye health. Lutein and zeaxanthin are the only carotenoids that accumulate in the macula of the retina, forming the macular pigment.[15]

-

Blue Light Filtration: The macular pigment acts as an internal filter, absorbing harmful high-energy blue light before it can damage the photoreceptor cells of the retina.[1][15]

-

Protection Against AMD: By neutralizing oxidative stress and filtering blue light, xanthophylls protect the retina from photo-oxidative damage, a key factor in the pathogenesis of AMD.[1][16] Supplementation has been shown to increase macular pigment optical density (MPOD), a biomarker for eye health, and may reduce the progression of AMD.[17][18][19]

Skin Health

Xanthophylls are deposited in the skin, where they provide protection against environmental damage, particularly from ultraviolet (UV) radiation.[9][20]

-

Photoprotection: They act as antioxidants in the skin, neutralizing free radicals generated by UV exposure, which helps to mitigate photoaging.[9][21]

-

Improved Skin Condition: Studies have shown that dietary supplementation with xanthophylls can lead to increased skin hydration, elasticity, and surface lipid content, contributing to overall improved skin health.[9][21][22]

Signaling Pathways and Mechanisms of Action

Xanthophylls exert their effects by modulating various cellular signaling pathways. While direct signaling pathways for the palmitate ester are not defined, the pathways for the active lutein and zeaxanthin components are becoming clearer.

A notable mechanism involves the modulation of protein palmitoylation. Research has shown that xanthophylls like lutein and zeaxanthin can cause the depalmitoylation of β-carotene oxygenase 2 (BCO2), an enzyme that cleaves carotenoids.[23][24] This depalmitoylation event leads to the translocation of BCO2 from the mitochondria to the nucleus.[23][24] This suggests a novel mechanism where xanthophylls can influence gene expression directly, potentially regulating the body's antioxidant response at a transcriptional level.[8][10]

Quantitative Data Summary

The following tables summarize quantitative data from relevant preclinical and clinical studies, highlighting dosages, concentrations, and observed effects.

Table 1: Preclinical Data on Xanthophyll Concentrations and Effects

| Xanthophyll | Concentration | Model System | Observed Effect | Reference |

| Lutein | 0.15 µM | HEK293F cells | Induces depalmitoylation and 38% nuclear localization of mBCO2 | [23][24] |

| Zeaxanthin | 0.45 µM | HEK293F cells | Induces depalmitoylation and 20% nuclear localization of mBCO2 | [23][24] |

| Lutein/Zeaxanthin | 5 µM | Human Lens Epithelial Cells | Protection against oxidative damage to proteins, lipids, and DNA | [11] |

Table 2: Clinical Supplementation Data and Outcomes

| Intervention | Dosage | Study Population | Primary Outcome | Reference |

| Xanthophylls | Varied | Adults with/without eye disease | Increased Macular Pigment Optical Density (MPOD) | [18] |

| Lutein & Zeaxanthin | 10 mg Lutein / 2 mg Zeaxanthin per day | Individuals at risk for AMD (AREDS2) | Reduced risk of progression to advanced AMD | [19] |

| Lutein | 2.4 - 6.42 mg/day | Patients with Age-Related Cataracts (ARC) | Improved serum lutein levels and visual acuity | [16] |

Experimental Protocols

Detailed methodologies are critical for the replication and advancement of research. Below are outlines of key experimental protocols relevant to the study of Xanthophyll Palmitate.

Protocol: Cellular Delivery of Xanthophylls using LUVs

This method avoids detergents, which can interfere with cellular processes.

-

Preparation: Create large unilamellar vesicles (LUVs) composed of phospholipids (B1166683) (e.g., DOPC).

-

Incorporation: Incorporate the desired xanthophyll (e.g., lutein, zeaxanthin) into the LUVs during their formation.

-

Cell Treatment: Culture the target cells (e.g., HEK293F, ARPE-19) to an appropriate confluency.

-

Incubation: Remove the standard culture medium and add the medium containing the xanthophyll-LUV suspension. Incubate for a specified time (e.g., 5 hours).

-

Analysis: After incubation, wash the cells and proceed with downstream analysis, such as protein localization via confocal microscopy or gene expression analysis.[10]

Protocol: Assessment of Anti-inflammatory Activity in Macrophages

This protocol uses an in vitro model of inflammation.

-

Cell Culture: Culture RAW 264.7 macrophage cells in standard medium.

-

Induction of Inflammation: Treat cells with palmitate (a pro-inflammatory stimulus) to induce an inflammatory response, characterized by the upregulation of cytokines.

-

Co-treatment: Concurrently treat a subset of the palmitate-exposed cells with varying concentrations of the test compound (e.g., fucoxanthin, a type of xanthophyll).

-

Incubation: Incubate the cells for a standard period (e.g., 24 hours).

-

Analysis: Harvest the cells or supernatant. Analyze the expression of inflammatory markers such as IL-6, IL-1β, and TNF-α using methods like quantitative PCR (qPCR) for gene expression or ELISA for protein levels.[25]

Conclusion and Future Directions

Xanthophyll Palmitate serves as a crucial dietary source of bioactive xanthophylls. Its physiological effects, driven by the potent antioxidant, anti-inflammatory, and photoprotective properties of lutein and zeaxanthin, are well-established, particularly in the domains of ocular and dermal health. The emerging evidence of their role in modulating gene expression via mechanisms like protein depalmitoylation opens new avenues for research.

For drug development professionals, understanding the absorption and metabolism of the palmitate form is key to designing effective delivery systems and optimizing bioavailability. Future research should focus on elucidating the full spectrum of signaling pathways modulated by xanthophylls, conducting large-scale clinical trials to establish therapeutic efficacy for a wider range of conditions, and exploring the synergistic effects of xanthophylls with other phytonutrients.

References

- 1. What is the mechanism of Xantofyl Palmitate? [synapse.patsnap.com]

- 2. byjus.com [byjus.com]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Absorption and metabolism of xanthophylls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Absorption and Metabolism of Xanthophylls - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Xanthophylls - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Zeaxanthin: Metabolism, Properties, and Antioxidant Protection of Eyes, Heart, Liver, and Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Xanthophylls Modulate Palmitoylation of Mammalian β-Carotene Oxygenase 2 [mdpi.com]

- 9. caringsunshine.com [caringsunshine.com]

- 10. Xanthophylls Modulate Palmitoylation of Mammalian β-Carotene Oxygenase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. What is this compound used for? [synapse.patsnap.com]

- 13. Xanthohumol alleviates palmitate-induced inflammation and prevents osteoarthritis progression by attenuating mitochondria dysfunction/NLRP3 inflammasome axis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Xanthohumol alleviates palmitate-induced inflammation and prevents osteoarthritis progression by attenuating mitochondria dysfunction/NLRP3 inflammasome axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Xanthophylls and eye health of infants and adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Xanthophyll intake improves eye health – meta-analysis [nutraingredients.com]

- 18. examine.com [examine.com]

- 19. Publication : USDA ARS [ars.usda.gov]

- 20. Xanthophyll: Health benefits and therapeutic insights [agris.fao.org]

- 21. WO2017056024A1 - Xanthophyll compositions for skin lightening - Google Patents [patents.google.com]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Xanthophylls Modulate Palmitoylation of Mammalian β-Carotene Oxygenase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Fucoxanthin alleviates palmitate-induced inflammation in RAW 264.7 cells through improving lipid metabolism and attenuating mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Historical Background of Xanthophyll Palmitate Research

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Xanthophyll Esters

Xanthophylls, a class of oxygenated carotenoids, are yellow pigments ubiquitously found in nature, particularly in the leaves of green plants.[1] Historically, research focused on free-form xanthophylls such as lutein (B1675518) and zeaxanthin (B1683548), recognizing their crucial roles in photosynthesis and, more recently, in human health, especially eye health.[1][2][3][4] A significant advancement in the field was the discovery that xanthophylls in many fruits, vegetables, and flowers are not present in their free form but are esterified with fatty acids.[5][6] Among these, palmitic acid is one of the most common, leading to the prevalence of xanthophyll palmitate esters.

This technical guide provides a comprehensive overview of the discovery, historical background, and key research milestones related to xanthophyll palmitate. It details the analytical methodologies developed for their study, summarizes key quantitative data, and illustrates the metabolic pathways and experimental workflows integral to this research area.

Historical Milestones in Xanthophyll Palmitate Research

The journey from identifying general "yellow leaf" pigments to characterizing specific xanthophyll esters has been driven by advancements in analytical chemistry.

-

Early Chromatography: The initial separation of leaf pigments, which gave chromatography its name, identified a distinct yellow band corresponding to xanthophylls.[1] For a long time, the esterified nature of many of these pigments was not fully understood.

-

Advancements in HPLC: The development of High-Performance Liquid Chromatography (HPLC), particularly using reversed-phase C18 columns, was a watershed moment. In the late 1980s, these techniques proved superior for separating carotenoid esters, allowing researchers to distinguish between free xanthophylls and their various fatty acid esters.[5]

-

Identification in Natural Sources: Following the development of reliable analytical methods, scientists began identifying specific xanthophyll palmitate esters in a wide array of natural sources. Lutein dipalmitate, for instance, was identified as a major ester in marigold flowers (Tagetes erecta).[7][8] Similarly, palmitate esters of β-cryptoxanthin, lutein, and zeaxanthin were found in fruits like peppers, mangoes, papayas, and goji berries.[5][6]

-

Bioavailability and Metabolism: A pivotal area of research has been to determine if these esterified forms are bioavailable to humans. Studies have consistently shown that xanthophyll esters are hydrolyzed by lipases in the gastrointestinal tract, releasing the parent xanthophylls (e.g., lutein, zeaxanthin) which are then absorbed.[2] This finding confirmed that foods rich in xanthophyll esters are a valuable source of biologically active xanthophylls.[5] Some studies have even suggested that the bioavailability of xanthophylls from esters can be comparable to or greater than that from unesterified sources.[5]

-

Biological Function and Commercialization: The well-documented roles of lutein and zeaxanthin as antioxidants, blue light filters in the macula, and anti-inflammatory agents have been extended to their ester forms.[2][3][9] The understanding is that xanthophyll palmitate serves as a stable pro-nutrient, delivering the active xanthophyll upon digestion. This stability has also been leveraged commercially, with purified extracts from sources like marigold petals, which are rich in xanthophyll dipalmitate, being marketed as ophthalmic agents and nutritional supplements.[7]

Quantitative Data: Occurrence and Bioavailability

The concentration of xanthophyll esters varies significantly across different natural sources. The following tables summarize key quantitative data from the literature.

Table 1: Concentration of Major Xanthophyll Esters in Selected Natural Sources

| Natural Source | Xanthophyll | Predominant Ester Form(s) | Typical Concentration Range |

| Marigold Flower (Tagetes erecta) | Lutein | Dipalmitate, Myristate-Palmitate, Palmitate-Stearate | 3.8 to 791 mg/kg of flower (as total lutein esters)[7] |

| Goji Berries (Lycium barbarum) | Zeaxanthin | Dipalmitate | ~80-90% of total zeaxanthin is esterified |

| Red Peppers (Capsicum annuum) | Capsanthin, Zeaxanthin | Palmitate, Myristate, Laurate | 50-99% of total xanthophylls are esterified[6] |